[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the pyrazole ring using agents like sodium borohydride.
Substitution: The compound can undergo various substitution reactions, particularly on the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides .
Scientific Research Applications
Chemistry
In chemistry, [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and cancer .
Industry
In industry, the compound could be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. For instance, the benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division . The pyrazole ring may interact with various enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-benzoyl-1-methylbenzimidazol-2-ylcarbamate
- 1-(1H)-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol
Uniqueness
What sets [5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone apart is its unique combination of a benzimidazole moiety, a pyrazole ring, and a pyrrolidine group. This combination provides a unique set of chemical properties and biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-18-14-6-2-3-7-16(14)22(12)11-13-10-15(20-19-13)17(23)21-8-4-5-9-21/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSSTYMKHIOQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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